N,N-dimethyl-3-(pyrimidin-2-yloxy)piperidine-1-sulfonamide
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Overview
Description
N,N-dimethyl-3-(pyrimidin-2-yloxy)piperidine-1-sulfonamide is a versatile chemical compound with a unique structure that enables its application in various fields such as medicinal chemistry, drug discovery, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(pyrimidin-2-yloxy)piperidine-1-sulfonamide typically involves the reaction of piperidine derivatives with pyrimidinyl compounds under specific conditions. One common method includes the use of N,N-dimethylpiperidine as a starting material, which is then reacted with pyrimidin-2-yloxy compounds in the presence of a suitable sulfonating agent . The reaction conditions often involve the use of solvents such as toluene or ethyl acetate and may require catalysts or promoters like trifluoroacetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(pyrimidin-2-yloxy)piperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted piperidine derivatives .
Scientific Research Applications
N,N-dimethyl-3-(pyrimidin-2-yloxy)piperidine-1-sulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.
Drug Discovery: It serves as a lead compound in drug discovery programs aimed at identifying new pharmacologically active molecules.
Organic Synthesis: The compound is utilized as a building block in the synthesis of more complex organic molecules.
Biological Research: It is used in studies investigating the mechanisms of action of various biological processes and pathways.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(pyrimidin-2-yloxy)piperidine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-dimethyl-3-(pyrimidin-2-yloxy)piperidine-1-sulfonamide include other piperidine derivatives and pyrimidinyl sulfonamides. Examples include:
- N,N-dimethyl-3-(pyridin-2-yloxy)piperidine-1-sulfonamide
- N,N-dimethyl-3-(pyrimidin-4-yloxy)piperidine-1-sulfonamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the piperidine ring, pyrimidinyl group, and sulfonamide moiety. This unique structure imparts specific chemical properties and potential biological activities that may not be present in other similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-3-pyrimidin-2-yloxypiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3S/c1-14(2)19(16,17)15-8-3-5-10(9-15)18-11-12-6-4-7-13-11/h4,6-7,10H,3,5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLSRQOCPLHDOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)OC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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